molecular formula C7H5FN4 B13655692 7-Fluoropyrido[4,3-d]pyrimidin-4-amine

7-Fluoropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13655692
M. Wt: 164.14 g/mol
InChI Key: GJZQIUCFQSZCSE-UHFFFAOYSA-N
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Description

7-Fluoropyrido[4,3-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a fluorine atom at the 7th position and an amino group at the 4th position of the pyridopyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrido[4,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to introduce the fluorine atom and the amino group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can yield oxides and amines, respectively .

Scientific Research Applications

Chemistry: 7-Fluoropyrido[4,3-d]pyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: The compound has shown potential in biological applications, particularly as an inhibitor of protein kinases. It has been studied for its potential use in cancer therapy due to its ability to inhibit the activity of enzymes involved in cell proliferation.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of 7-Fluoropyrido[4,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer.

Comparison with Similar Compounds

Uniqueness: 7-Fluoropyrido[4,3-d]pyrimidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H5FN4

Molecular Weight

164.14 g/mol

IUPAC Name

7-fluoropyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H5FN4/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H,(H2,9,11,12)

InChI Key

GJZQIUCFQSZCSE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1F)C(=NC=N2)N

Origin of Product

United States

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